molecular formula C11H10FNO3S B3013778 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide CAS No. 946259-71-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide

Cat. No. B3013778
CAS RN: 946259-71-8
M. Wt: 255.26
InChI Key: QTRQBHYIHBFNNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-fluorobenzamides, involves a formal [4+2] cycloaddition reaction with maleic anhydride in the presence of CuI and LiOH, leading to the production of fluorescent 1-amino-2,3-naphthalic anhydrides in good yields . This multistep process includes radical generation, hydrogen atom transfer, and radical addition, followed by isomerization and cycloaddition reactions . Another related compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, is synthesized by reacting 2-methylbenzoyl chloride with 1-aminoanthraquinone, and the product is characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis and characterization of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide is typically characterized using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and GC-MS . These techniques provide detailed information about the molecular framework, functional groups, and the electronic environment of the atoms within the molecule.

Chemical Reactions Analysis

The related N-fluorobenzamides can undergo a series of reactions leading to the formation of fluorescent naphthalic anhydrides and naphthalimides, which exhibit similar fluorescent features . The presence of directing groups in these compounds, such as the N,O-bidentate group found in N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, suggests potential reactivity in metal-catalyzed C-H bond functionalization reactions . This information could be relevant when considering the reactivity of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide in similar chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide are not directly reported, the properties of related compounds can provide some context. For instance, the fluorescent properties of the naphthalic anhydrides and naphthalimides derived from N-fluorobenzamides suggest that the compound may also exhibit fluorescence . The spectroscopic characterization of related compounds provides a foundation for predicting the physical properties such as solubility, melting point, and stability of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide .

Scientific Research Applications

PET Imaging Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide and its derivatives have shown potential in the field of Positron Emission Tomography (PET) imaging. For instance, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a related compound, has been evaluated as a potential ligand for PET imaging of sigma receptors in the brain. This compound demonstrated high affinity and selectivity for sigma receptors, making it a promising agent for PET imaging in humans (Shiue et al., 1997). Similarly, another study explored the use of fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with PET, highlighting the compound's utility in cancer diagnosis (Tu et al., 2007).

Synthesis and Chemical Properties

Several studies have been conducted on the synthesis and chemical properties of related fluorobenzamide compounds. For example, the development of a practical and scalable synthetic route for YM758 Monophosphate, a compound structurally similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide, was described, demonstrating the compound's potential for large-scale production (Yoshida et al., 2014). Another study focused on the crystal structure-mechanical property correlations in polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide, providing insights into the physical properties of these compounds (Bhandary et al., 2018).

Antimicrobial Properties

Some fluorobenzamides, including compounds closely related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide, have been investigated for their antimicrobial properties. For instance, a study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs, highlighting the potential for these compounds in treating bacterial infections (Desai et al., 2013).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3S/c12-9-3-1-2-8(6-9)11(14)13-10-4-5-17(15,16)7-10/h1-6,10H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRQBHYIHBFNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide

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